Nerol-d2 isotopic labeling pattern
Nerol-d2 isotopic labeling pattern
An In-depth Technical Guide to the Isotopic Labeling Pattern of Nerol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotopically labeled compounds are indispensable tools in modern research and drug development. The substitution of an atom with one of its isotopes, such as replacing hydrogen with deuterium (²H or D), creates a molecule that is chemically similar to its parent but physically distinguishable by its mass.[1][] This mass difference allows for its use as a tracer in metabolic studies, as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS), and to investigate reaction mechanisms through the kinetic isotope effect.[1][3]
Nerol-d2 is a deuterated form of Nerol, a naturally occurring monoterpenoid alcohol found in many essential oils.[3] Unlabeled Nerol is recognized for its biological activities, including antifungal properties, which are linked to its ability to trigger mitochondrial dysfunction by elevating calcium ions (Ca²⁺) and reactive oxygen species (ROS).[3] This guide provides a detailed overview of the common isotopic labeling pattern of Nerol-d2, focusing on its synthesis, analytical characterization, and relevant experimental protocols.
Isotopic Labeling Pattern of Nerol-d2
The designation "d2" indicates that two hydrogen atoms in the Nerol molecule have been replaced by deuterium atoms. While various labeling patterns are theoretically possible, a common and synthetically accessible pattern involves the dideuteration at the C-1 position. This involves replacing the two hydrogens on the carbon bearing the hydroxyl group.
The structure below illustrates the C-1 dideuterated labeling pattern of Nerol. This specific labeling is advantageous as it can be achieved with high isotopic purity through established synthetic routes.[4][5]
Caption: Chemical structure of Nerol-d2 with deuterium labeling at the C-1 position.
Experimental Protocols
Synthesis of C-1 Dideuterated Nerol Derivatives
A documented method for preparing C-1 dideuterated nerol derivatives involves a Wittig reaction.[4][5] This approach provides high isomeric purity and specific incorporation of deuterium. The following protocol is adapted from published literature.[4][5]
Workflow for Synthesis of C-1 Labeled Nerol-d2 Derivative
Caption: Synthetic workflow for a C-1 dideuterated nerol derivative via Wittig reaction.
Methodology:
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Preparation of Precursors: The synthesis begins with the preparation of the tetrahydropyranyl (THP) ether of (Z)-1,1-dideutero-6-(triphenylphosphonium)-3-methyl-2-hexen-1-ol iodide. This ylide is the deuterium-donating component.
-
Wittig Reaction: The deuterated phosphonium salt is reacted with the THP ether of hydroxyacetone. The Wittig reaction forms the carbon-carbon double bond characteristic of the nerol backbone, with the deuterium atoms positioned at C-1 of the resulting alcohol precursor.
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Deprotection: The THP protecting groups are removed via acidic hydrolysis to yield the free hydroxyl groups, resulting in C-1 dideuterated 9-hydroxynerol.[4][5]
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Purification: The final product is purified using standard chromatographic techniques, such as silica gel column chromatography, to ensure high purity.[6]
Analytical Characterization
Confirming the isotopic labeling pattern and purity is critical. This is primarily achieved through NMR spectroscopy and mass spectrometry.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To confirm the position and extent of deuterium incorporation.
-
Protocol:
-
Dissolve a 5-10 mg sample of Nerol-d2 in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.[7]
-
Acquire ¹H NMR and ¹³C NMR spectra using a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]
-
Analysis: In the ¹H NMR spectrum of C-1 labeled Nerol-d2, the signal corresponding to the C-1 methylene protons (typically around 4.1-4.2 ppm for unlabeled nerol) will be absent or significantly diminished. The integration of the remaining proton signals should be consistent with the rest of the molecule. In the ¹³C NMR spectrum, the C-1 carbon signal will exhibit a characteristic triplet splitting pattern due to C-D coupling.
-
B. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the molecular weight, isotopic purity, and fragmentation pattern.
-
Protocol:
-
Prepare a dilute solution of the Nerol-d2 sample in a volatile organic solvent (e.g., hexane or ethyl acetate).[9]
-
Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Use a temperature program that effectively separates nerol from any impurities. A typical program might start at 150°C and ramp to 280°C.[9]
-
Acquire mass spectra using electron ionization (EI) in positive mode, scanning a mass range of 50-500 m/z.[9]
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Analysis: The mass spectrum of Nerol-d2 will show a molecular ion peak (M⁺) at m/z 156, which is two mass units higher than that of unlabeled Nerol (m/z 154). The fragmentation pattern can also provide structural confirmation. For instance, fragments that retain the C-1 position will be shifted by +2 Da compared to the corresponding fragments of unlabeled Nerol.[10] Direct injection techniques are preferred over headspace analysis to prevent thermal degradation of the terpene sample.[11]
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Quantitative Data Summary
The following tables summarize the key analytical data for C-1 labeled Nerol-d2.
Table 1: General Specifications for Nerol-d2
| Property | Value |
|---|---|
| Chemical Formula | C₁₀H₁₆D₂O |
| Molar Mass | 156.28 g/mol |
| Natural Abundance Molar Mass | 154.25 g/mol |
| Isotopic Purity (Typical) | ≥98% |
Table 2: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Position | Unlabeled Nerol (δ ppm) | C-1 Labeled Nerol-d2 (δ ppm) | Multiplicity |
|---|---|---|---|
| H-1 | ~4.16 | Absent | d |
| H-2 | ~5.43 | ~5.43 | t |
| H-5 | ~5.10 | ~5.10 | t |
| H-8 (CH₃) | ~1.77 | ~1.77 | s |
| H-9 (CH₃) | ~1.68 | ~1.68 | s |
| H-10 (CH₃) | ~1.60 | ~1.60 | s |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
Table 3: Key Fragments in Electron Ionization Mass Spectrometry (EI-MS)
| Fragment | Unlabeled Nerol (m/z) | C-1 Labeled Nerol-d2 (m/z) | Mass Shift (Δm/z) |
|---|---|---|---|
| [M]⁺ | 154 | 156 | +2 |
| [M-H₂O]⁺ | 136 | 136 / 137 (loss of HDO) | +0 / +1 |
| [C₇H₁₁]⁺ | 95 | 95 | 0 |
| [C₅H₈]⁺ | 68 | 68 | 0 |
Note: Fragmentation patterns are complex; listed are major expected ions.
Biological Context: Nerol Signaling Pathway
Nerol exhibits antifungal activity by inducing apoptosis. This process is mediated by the disruption of mitochondrial function through the elevation of intracellular Ca²⁺ and ROS.[3] Deuterium-labeled Nerol-d2 can be used as a metabolic tracer to study the uptake, distribution, and mechanism of action of Nerol in biological systems without altering its fundamental biological activity.
Caption: Proposed signaling pathway for Nerol-induced apoptosis in fungal cells.
References
- 1. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. thecbggurus.com [thecbggurus.com]
- 10. Combining fragment-ion and neutral-loss matching during mass spectral library searching: A new general purpose algorithm applicable to illicit drug identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cannabis-Derived Terpene Testing: Methods for Accurate Solvent Analysis | Terpene Belt Farms [terpenebeltfarms.com]
